molecular formula C11H9ClN2O2S B1410967 Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1987123-01-2

Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1410967
CAS No.: 1987123-01-2
M. Wt: 268.72 g/mol
InChI Key: NBGJIYRIIFCMNM-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-chlorophenyl group at position 5 and an ethyl ester moiety at position 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)10-14-13-9(17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGJIYRIIFCMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Grinding Method with Phosphorus Pentachloride Catalyst

A highly efficient and mild method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles employs:

  • Reactants: Thiosemicarbazide, substituted carboxylic acid (e.g., 3-chlorobenzoic acid for the 3-chlorophenyl substituent), and phosphorus pentachloride as a catalyst.
  • Procedure: The reactants are ground together in a dry mortar at room temperature until the reaction completes (monitored by TLC), followed by standing to yield a crude product.
  • Post-treatment: The crude product is treated with an alkaline solution (e.g., sodium carbonate solution) to neutralize and facilitate isolation, followed by filtration, drying, and recrystallization from a DMF-water mixture.
  • Advantages: This solid-phase method is simple, requires mild conditions, short reaction time (5–15 minutes grinding plus 30–60 minutes standing), low equipment needs, and yields typically exceed 90%.

This approach is well-suited for preparing 2-amino-5-aryl-1,3,4-thiadiazoles, including those with chlorophenyl substituents, by selecting the appropriate carboxylic acid.

Comparative Data Table of Preparation Methods for 1,3,4-Thiadiazole-2-carboxylates

Method Key Reagents Conditions Yield (%) Advantages Notes
Solid-phase grinding Thiosemicarbazide, carboxylic acid, PCl5 Room temperature, mortar grinding 5–15 min + standing 30–60 min >90 Mild, simple, low equipment, high yield Suitable for various aryl substituents including 3-chlorophenyl
Thermal cyclization with Lawesson's reagent Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate, Lawesson's reagent 75°C, 3 h in THF ~28 Effective for ethyl carboxylate thiadiazoles Lower yield, requires organic solvent and elevated temperature
Hydrazonoyl chloride reaction Hydrazinecarbothioamide derivatives, hydrazonoyl chlorides Ethanol, triethylamine catalyst, reflux Moderate Versatile for thiadiazole-imidazole hybrids More complex, multi-step

Research Findings and Analytical Data

  • Reaction Monitoring: Thin Layer Chromatography (TLC) with ethyl acetate/petroleum ether (1:3 v/v) is used to confirm completion of the reaction during grinding.
  • Product Isolation: After neutralization with sodium carbonate solution (5–10% w/v), the product precipitates as a white solid, which is filtered and recrystallized from DMF-water (1:2 v/v).
  • Spectroscopic Characterization: Infrared spectroscopy shows characteristic bands for thiadiazole ring (C=N stretch ~1630–1650 cm⁻¹), N-H stretches (~3200–3450 cm⁻¹), and C-S-C vibrations (~700 cm⁻¹). Aromatic substituents such as chlorophenyl groups exhibit typical aromatic C=C stretches (~1500–1600 cm⁻¹).
  • Yields: Solid-phase grinding methods report yields exceeding 90%, significantly higher than traditional liquid-phase methods or thermal cyclizations.

Summary of Preparation Method for Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate

  • Step 1: In a dry mortar, combine thiosemicarbazide, 3-chlorobenzoic acid, and phosphorus pentachloride in molar ratios approximately 1:1–1.2:1–1.2.
  • Step 2: Grind the mixture at room temperature for 5–15 minutes until TLC indicates complete reaction.
  • Step 3: Allow the mixture to stand for 30–60 minutes to complete cyclization.
  • Step 4: Transfer the crude product to a beaker, add 5% sodium carbonate solution until pH reaches 8–8.2.
  • Step 5: Filter the precipitate, dry the filter cake.
  • Step 6: Recrystallize the product from a DMF-water mixture (1:2 v/v) to obtain pure this compound.
  • Expected Yield: >90% under optimized conditions.

This method offers a low-toxicity, cost-effective, and high-yield route to synthesize this compound, leveraging solid-phase grinding and mild reaction conditions, with straightforward work-up and purification steps.

If further optimization or scale-up is required, modifications such as solvent choice, catalyst loading, or thermal conditions can be adapted based on the principles outlined in related thiadiazole syntheses.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against both bacterial and fungal strains. For example:

MicroorganismActivityMIC (μg/mL)
Staphylococcus aureusBactericidal31.25
Escherichia coliBactericidal31.25
Candida albicansAntifungal32–42
Aspergillus nigerAntifungal32–42

Research indicates that it inhibits cell wall synthesis or protein function in bacteria, leading to cell lysis or impaired replication .

Anticancer Activity
The compound has shown potential anticancer effects by inducing apoptosis in various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference Drug
HepG2 (liver carcinoma)>50Doxorubicin (0.72)

Studies suggest that it activates apoptotic pathways, potentially involving caspases and other signaling molecules .

Agricultural Applications

Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate has been investigated for its potential as a pesticide or herbicide due to its biological activity against plant pathogens. Its efficacy against certain fungi that affect crops makes it a candidate for further development in agricultural settings .

Materials Science

The compound is also being explored for use in developing new materials with unique properties, such as corrosion inhibitors and polymer additives. Its ability to form stable complexes with metals can enhance the durability of materials in industrial applications .

Case Studies

Study on Antimicrobial Efficacy
A recent investigation tested this compound against various pathogens and found it significantly more effective than traditional antibiotics against resistant strains of bacteria . This study highlights the potential for developing new antimicrobial agents based on thiadiazole derivatives.

Anticancer Research
Another study evaluated the compound's effects on different cancer cell lines, reporting promising results in reducing cell viability at low concentrations compared to established chemotherapeutics like doxorubicin . This suggests that this compound could be a valuable addition to anticancer drug development.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituents (Position 5) Substituents (Position 2) Key Features
Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate 3-Chlorophenyl Ethyl ester Electron-withdrawing Cl, moderate lipophilicity
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate Methyl Ethyl ester Electron-donating CH₃, lower molecular weight
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate Chlorine (direct on ring) Ethyl ester Cl on thiadiazole ring, increased polarity
Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate 4-Fluorophenoxy Ethyl ester O-linked fluorophenyl, enhanced bioavailability
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate 2,4-Difluorophenyl Ethyl ester Di-F substitution, high lipophilicity

Substituent Impact :

  • Electron-withdrawing groups (Cl, F) : Improve stability and interaction with biological targets (e.g., enzyme active sites) .
  • Bulkier aryl groups (e.g., naphthyl) : May reduce solubility but enhance binding affinity in hydrophobic pockets .
  • Direct ring substituents (e.g., Cl at position 5 on thiadiazole) : Alter electronic distribution more significantly than phenyl-linked substituents, affecting reactivity in cross-coupling reactions .

Physical Properties

Table 2: Melting Points and Molecular Weights
Compound Name Melting Point (°C) Molecular Weight (g/mol)
This compound Not reported 268.73
Compound 11c (Ethyl 4-phenyl derivative) 190–192 436.47
Compound 11d (Ethyl 4-p-tolyl derivative) 171–173 450.50
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate Not reported 172.20

Trends :

  • Bulky substituents (e.g., coumarin in 11a ) increase melting points due to enhanced intermolecular interactions .
  • Lower molecular weight compounds (e.g., methyl-substituted) exhibit reduced melting points .

Biological Activity

Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anticonvulsant, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the 3-chlorophenyl group enhances its reactivity and potential biological activity. The molecular formula is C12H10ClN3O2S, and it has a molecular weight of 283.74 g/mol.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Its mechanism primarily involves inducing apoptotic cell death in various cancer cell lines.

  • In Vitro Studies : The compound has shown significant cytotoxicity against human colon (HCT116) and lung (A549) cancer cells. For instance, one study reported an IC50 value of 12 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
  • Mechanism of Action : The anticancer effects are attributed to the modulation of cellular signaling pathways, particularly those involving apoptosis-related proteins such as Bax and Bcl-2. The compound also affects the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are crucial in tumor progression .
Cell LineIC50 (µg/mL)Mechanism
MCF-712Apoptosis induction
HCT11610Cell cycle arrest
A54915Modulation of signaling pathways

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant properties. Research indicates that it may modulate GABAergic signaling pathways, which are essential in controlling neuronal excitability.

  • Efficacy : In animal models, the compound exhibited a significant reduction in seizure frequency and duration when administered in appropriate doses .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

  • Research Findings : In vitro assays demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS), suggesting a promising anti-inflammatory profile .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects across multiple cancer cell lines (MCF-7, HCT116). Results indicated that derivatives with additional substituents on the thiadiazole ring enhanced cytotoxicity significantly .
  • Anticonvulsant Evaluation : In a controlled study using a mouse model for epilepsy, treatment with the compound resulted in a notable decrease in seizure activity compared to controls .

Q & A

Q. Advanced

  • Temperature control : Excessive heat during bromination promotes diazonium salt decomposition, reducing yield .
  • pH adjustment : Ammonia (pH 8–9) precipitates intermediates, minimizing hydrolyzed byproducts .
  • Catalyst loading : Substoichiometric CuBr₂ (0.5 equiv) in Sandmeyer reactions suppresses copper-mediated side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate

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